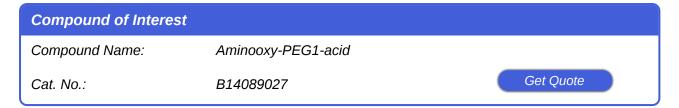


An In-depth Technical Guide to the Solubility of Aminooxy-PEG1-acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **Aminooxy-PEG1-acid**, a bifunctional linker critical in bioconjugation and drug development. Due to its hydrophilic polyethylene glycol (PEG) spacer, coupled with a reactive aminooxy group and a terminal carboxylic acid, **Aminooxy-PEG1-acid** is anticipated to exhibit favorable solubility in a range of solvents. Understanding its solubility is paramount for the successful design and execution of experiments in areas such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and peptide modifications.

Expected Solubility Profile

While specific quantitative solubility data for **Aminooxy-PEG1-acid** is not extensively published, its structural components provide a strong indication of its solubility characteristics. The short PEG chain (n=1) significantly enhances hydrophilicity, suggesting good solubility in aqueous solutions.[1] The polar aminooxy and carboxylic acid functional groups further contribute to its solubility in polar solvents.

Based on data for structurally related compounds, **Aminooxy-PEG1-acid** is expected to be soluble in water and a variety of common organic solvents used in laboratory settings.

Data on Structurally Similar Compounds



To provide a practical reference, the following table summarizes the known solubility of structurally analogous compounds containing the aminooxy-PEG moiety. This data serves as a strong qualitative indicator of the expected solubility for **Aminooxy-PEG1-acid**.

Compound Name	Soluble In	Insoluble In	Source
Aminooxy-PEG1- amine HCl salt	Water, DMSO, DCM, DMF	Not Specified	[2]
Aminooxy-PEG1- azide	DMSO and other organic solvents	Not Specified	[3]
Aminooxy-PEG1- propargyl HCl salt	Water, DMSO, DMF	Not Specified	[4]
Boc-Aminooxy-PEG4- NH2	DMSO (≥ 100 mg/mL), DMF, Alcohols	Not Specified	[5]
Amino-PEG12-Acid	Water, DMSO (12.5 mg/mL), DCM	Not Specified	[6]

Note: "Boc" refers to a tert-butyloxycarbonyl protecting group, "DMSO" to Dimethyl Sulfoxide, "DCM" to Dichloromethane, and "DMF" to Dimethylformamide.

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data for their specific experimental conditions, the "shake-flask" method is a reliable and widely accepted technique.[7] This protocol outlines the steps to determine the thermodynamic (equilibrium) solubility of **Aminooxy-PEG1-acid**.

Materials:

- Aminooxy-PEG1-acid
- Solvent of interest (e.g., water, PBS, DMSO)
- Analytical balance



- Glass vials with screw caps
- · Orbital shaker or rotator
- Centrifuge
- Syringe filters (0.22 μm)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD, or MS)
- Volumetric flasks and pipettes

Procedure:

- Preparation of a Supersaturated Solution:
 - Add an excess amount of solid Aminooxy-PEG1-acid to a pre-weighed glass vial. The
 presence of undissolved solid is crucial to ensure equilibrium is reached.[7]
 - Record the exact weight of the compound added.
- · Equilibration:
 - Add a known volume of the desired solvent to the vial.
 - Seal the vial tightly to prevent solvent evaporation.
 - Place the vial on an orbital shaker or rotator and agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This extended period allows the solution to reach equilibrium.[6]
- Phase Separation:
 - After the equilibration period, visually confirm that excess solid remains.
 - Centrifuge the vial at a high speed (e.g., 10,000 x g) for 15-30 minutes to pellet the undissolved solid.[6]

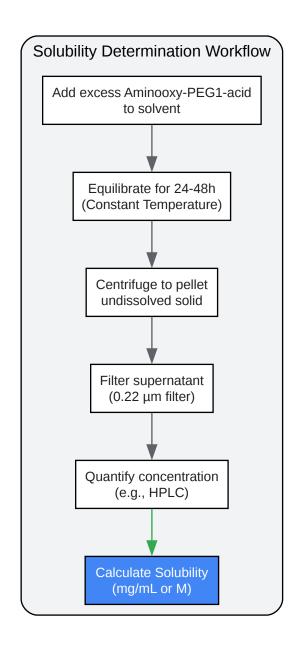


- Sample Collection and Preparation:
 - Carefully collect a precise volume of the clear supernatant without disturbing the solid pellet.
 - Immediately filter the supernatant through a 0.22 μm syringe filter to remove any remaining microscopic particles.[8]
 - Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the analytical method.
- · Quantification:
 - Analyze the diluted sample using a validated HPLC method to determine the precise concentration of Aminooxy-PEG1-acid.
 - Prepare a standard curve with known concentrations of Aminooxy-PEG1-acid to ensure accurate quantification.
- Calculation:
 - Calculate the solubility using the measured concentration and the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagrams illustrate key concepts and workflows relevant to the application of **Aminooxy-PEG1-acid**, where its solubility is a critical factor.

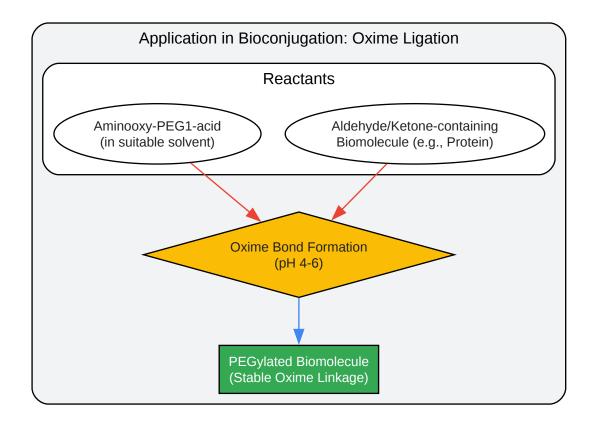




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Caption: Workflow for determining the solubility of **Aminooxy-PEG1-acid**.





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Caption: Reaction pathway for bioconjugation using Aminooxy-PEG1-acid.

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